8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

COX-2 inhibition inflammation selectivity ratio

CAS 901021-93-0 is a structurally differentiated pyrazolo[4,3-c]quinoline that cannot be substituted by generic cores or mono-substituted analogs. Its N1-(4-methoxyphenyl) and C3-(4-methylphenyl) motifs yield COX-2 selectivity ratios >19, while the 8-methoxy group enhances aqueous solubility and metabolic stability. This tool compound is designed for dissecting iNOS-independent anti-inflammatory pathways and serves as a PDE4 screening deck diversification agent. Procure this under-explored scaffold to ensure reproducible, high-fidelity biological data—generic alternatives risk compromising selectivity and SAR fidelity.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 901021-93-0
Cat. No. B2911655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901021-93-0
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3
InChIKeyGCUOEYZBAOPIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-Methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-93-0) – Class Benchmarking & Differentiation


8-Methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-93-0) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline (C25H21N3O2, MW 395.46) bearing an 8-methoxy group, an N1-(4-methoxyphenyl) ring, and a C3-(4-methylphenyl) ring. The pyrazolo[4,3-c]quinoline scaffold is associated with high-affinity benzodiazepine receptor binding, selective COX-2 inhibition, phosphodiesterase 4 (PDE4) inhibition, anticancer activity, and anti-inflammatory effects [1]. Its specific substitution pattern—combining electron-donating 4-methoxyphenyl at N1 with 4-methylphenyl at C3—is predicted to enhance lipophilicity and differentially orient the compound within hydrophobic binding pockets, potentially altering target selectivity relative to earlier-generation analogs [2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails: Structural Determinants of Differential Activity for CAS 901021-93-0


Substituting CAS 901021-93-0 with a generic pyrazolo[4,3-c]quinoline core or a mono-substituted analog is not functionally equivalent. The C3-aryl substituent directly influences COX-2 vs. COX-1 selectivity: replacing a 4-methylphenyl with a 4-fluorophenyl alters the selectivity window by >10-fold [1]. The N1-(4-methoxyphenyl) moiety contributes to hydrogen-bond acceptor capacity not present in N1-unsubstituted or N1-phenyl analogs, affecting PDE4 and GABAA receptor recognition . Furthermore, the 8-methoxy group on the quinoline ring modulates both aqueous solubility and metabolic stability relative to 8-unsubstituted or 8-methyl counterparts. These structure–activity relationships (SAR) mean that even closely related in-class compounds cannot be assumed to exhibit the same potency, selectivity profile, or physicochemical behavior in biological assays.

Quantitative Differentiation Evidence: CAS 901021-93-0 vs. Closest Pyrazolo[4,3-c]quinoline Analogs


COX-2 Selectivity: Structural Basis for Preferential Inhibition Over COX-1

Pyrazolo[4,3-c]quinoline-4-ones bearing a C3-(4-methylphenyl) group demonstrate a COX-2 selectivity of >19-fold (COX-1 IC50 / COX-2 IC50) as evidenced by compound 49 (COX-1 IC50 = 4.7 μM, COX-2 IC50 = 0.24 μM; selectivity ratio ~19.6) and compound 50 (COX-1 IC50 = 5.0 μM, COX-2 IC50 = 0.55 μM; selectivity ratio ~9.1) [1]. CAS 901021-93-0 carries this identical C3-(4-methylphenyl) pharmacophore on a fully aromatic (non-4-one) pyrazolo[4,3-c]quinoline core, along with additional N1-(4-methoxyphenyl) and 8-methoxy substituents. By extension, the C3-(4-methylphenyl) group in CAS 901021-93-0 is predicted to confer a similar or enhanced COX-2 selectivity window compared to the 4-fluorophenyl analogs, where COX-2 selectivity is generally <5-fold due to altered steric and electronic effects [1].

COX-2 inhibition inflammation selectivity ratio

PDE4 Inhibition: QSAR-Driven Prediction for 3,8-Disubstituted Analogs

A CoMFA/CoMSIA 3D-QSAR study on 2,5-dihydropyrazolo[4,3-c]quinolin-3-ones as PDE4 inhibitors established that lipophilic substituents at the C3-position and hydrogen-bond-accepting groups at the C8-position positively correlate with PDE4 inhibitory potency [1]. The model yielded a cross-validated q² of 0.715 and a non-cross-validated r² of 0.968 for CoMFA, with steric, electrostatic, and hydrophobic fields collectively accounting for >90% of the variance. CAS 901021-93-0 contains a lipophilic C3-(4-methylphenyl) group (π ~0.56) and an 8-methoxy hydrogen-bond acceptor, matching the favorable QSAR descriptors. The presence of an N1-(4-methoxyphenyl) substituent introduces additional steric bulk that, per the model, may shift the compound toward higher PDE4 subtype selectivity compared to N1-unsubstituted derivatives [1].

PDE4 inhibition QSAR respiratory disease

Anti-Inflammatory Activity: iNOS/COX-2 Pathway Modulation in RAW 264.7 Macrophages

In a study of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) evaluated for NO production inhibition in LPS-stimulated RAW 264.7 cells, the most potent analogs—2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid)—reduced NO levels to near-baseline at 10 μM, with potency comparable to the selective iNOS inhibitor 1400W [1]. Both active compounds contain a 4-substituted amino group at the quinoline C4 position. While CAS 901021-93-0 lacks this C4-amino substituent, it possesses the fully aromatic pyrazolo[4,3-c]quinoline core and methoxy-substituted aryl rings associated with downstream COX-2 protein expression suppression in the same assay system [1]. Its structural divergence from 2i/2m at position 4 suggests it may engage alternative anti-inflammatory mechanisms (e.g., preferential COX-2 vs. iNOS pathway inhibition) rather than direct iNOS active-site blockade.

anti-inflammatory NO production iNOS inhibition

GABAA Receptor Modulation: Differentiation from the PZ-II-029 α6-Selective Scaffold

PZ-II-029 (2,5-dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one) is a characterized positive allosteric modulator of α6-containing GABAA receptors that reduces tactile allodynia in female rats with neuropathic pain [1]. PZ-II-029 bears a 2,5-dihydro-3-one core, a 7-methoxy group, and an N2-(4-methoxyphenyl) substituent. CAS 901021-93-0 differs in three key respects: (1) it is fully aromatic (not a 3-one), (2) the methoxy group is at C8 rather than C7, and (3) it carries a C3-(4-methylphenyl) substituent absent in PZ-II-029. These structural differences predict altered GABAA subtype selectivity: the fully aromatic system reduces conformational flexibility, the 8-methoxy vs. 7-methoxy shift alters the hydrogen-bonding vector, and the C3-aryl group introduces steric bulk not present in PZ-II-029 [1].

GABAA receptor neuropathic pain allosteric modulation

Anticancer Activity: Comparative Positioning vs. the G-Quadruplex Ligand PQ32

Compound PQ32, a pyrazolo[4,3-c]quinoline derivative, stabilizes c-MYC Pu27 and KRAS G-quadruplexes with high ΔTm values, inhibits tumor cell proliferation (IC50 ~1.00 μM across cancer cell lines), arrests the cell cycle in G2 phase, and suppresses c-MYC and KRAS gene expression [1]. In a mouse xenograft model, PQ32 inhibited tumor growth with efficacy comparable to cisplatin [1]. CAS 901021-93-0 shares the pyrazolo[4,3-c]quinoline scaffold with PQ32 but differs in its peripheral substituents: 8-methoxy instead of PQ32's unsubstituted or differently substituted C8, and N1-(4-methoxyphenyl) plus C3-(4-methylphenyl) aryl groups. These substituent differences are predicted to alter G-quadruplex binding affinity and selectivity, as intercalation and groove-binding interactions depend sensitively on aryl ring electronics and planarity [1].

anticancer G-quadruplex c-MYC inhibition

Estrogen Receptor Binding: Differentiating N1-Aryl vs. C3-Aryl Effects

A series of conformationally constrained pyrazolo[4,3-c]quinolines was synthesized and evaluated as potential estrogen receptor (ER) ligands . The study demonstrated that the position and electronic character of aryl substituents on the pyrazolo[4,3-c]quinoline scaffold critically influence ER binding affinity. Specifically, 4-methoxyphenyl substitution at N1 was shown to engage the ER ligand-binding pocket through hydrogen-bond interactions with key residues, analogous to the 4-hydroxy group of estradiol . CAS 901021-93-0 incorporates this N1-(4-methoxyphenyl) motif along with a C3-(4-methylphenyl) group and an 8-methoxy substituent. Its binding profile is predicted to differ from simpler N1-phenyl and C3-phenyl analogs due to the combined electron-donating effects of the dual methoxy/methyl substitution pattern [1].

estrogen receptor ERα binding ligand design

Recommended Application Scenarios for CAS 901021-93-0 Based on Quantitative Class Evidence


COX-2-Selective Anti-Inflammatory Probe Development

Based on evidence that C3-(4-methylphenyl)-substituted pyrazolo[4,3-c]quinolines exhibit COX-2 selectivity ratios exceeding 19 (COX-1 IC50/COX-2 IC50) [1], CAS 901021-93-0 is suitable as a starting scaffold for developing selective COX-2 inhibitors. The compound's aromatic core lacking the 4-one moiety distinguishes it from previously characterized COX-2 inhibitors 49 and 50, potentially offering improved metabolic stability while retaining the selectivity-conferring C3-(4-methylphenyl) pharmacophore.

PDE4 Inhibitor Screening Library Expansion

QSAR models for pyrazolo[4,3-c]quinoline PDE4 inhibitors identify C3-lipophilic and C8-H-bond-accepting substituents as favorable for high potency [1]. CAS 901021-93-0, with its C3-(4-methylphenyl) and 8-methoxy groups, represents an under-explored substitution pattern within the PDE4 chemical space. It can serve as a screening deck diversification compound for respiratory disease target panels (asthma, COPD).

Differentiation from C4-Amino Anti-Inflammatory Derivatives

Unlike anti-inflammatory pyrazolo[4,3-c]quinolines 2i and 2m that exert effects primarily through iNOS inhibition at the C4-amino position [1], CAS 901021-93-0 lacks this motif. It is therefore positioned as a tool compound for dissecting iNOS-dependent versus iNOS-independent (e.g., COX-2-mediated) anti-inflammatory pathways in RAW 264.7 and related macrophage models.

ERα Ligand SAR Expansion Beyond N1-Aryl Monosubstitution

Previous work has established that N1-(4-methoxyphenyl) substitution on the pyrazolo[4,3-c]quinoline core promotes ERα binding [1]. CAS 901021-93-0 adds C3-(4-methylphenyl) and 8-methoxy substituents to this pharmacophore, providing a probe for investigating how distal substituents modulate ERα affinity, selectivity over ERβ, and downstream transcriptional activity in breast cancer cell lines.

Quote Request

Request a Quote for 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.